2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole
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Overview
Description
2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole is a compound that belongs to the class of spirocyclic compounds. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, fused with a spiro[3.3]heptane moiety. The presence of the spirocyclic structure imparts unique physicochemical properties to the compound, making it of interest in various fields of research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methyl-1,3,4-thiadiazole-5-thiol with spiro[3.3]heptan-2-ylmethanol in the presence of a base such as sodium hydride can lead to the formation of the desired compound. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced derivatives of the thiadiazole ring.
Substitution: Substituted derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific physicochemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The spirocyclic structure can also enhance the compound’s ability to interact with biological membranes, improving its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3,4-thiadiazole-5-thiol: A precursor in the synthesis of the target compound.
Spiro[3.3]heptan-2-ylmethanol: Another precursor used in the synthesis.
2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-oxadiazole: A structurally similar compound with an oxadiazole ring instead of a thiadiazole ring.
Uniqueness
2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole is unique due to its spirocyclic structure combined with a thiadiazole ring. This combination imparts distinct physicochemical properties, such as enhanced stability and specific biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methyl-5-(spiro[3.3]heptan-2-ylmethoxy)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-8-12-13-10(15-8)14-7-9-5-11(6-9)3-2-4-11/h9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYKRQMZRUGPLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OCC2CC3(C2)CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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